
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is known for its ability to form strong bonds with both organic polymers and inorganic surfaces, making it a valuable coupling agent in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl 2-acetyldodecanoate typically involves the reaction of 3-(Trimethoxysilyl)propyl methacrylate with 2-acetyldodecanoic acid. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored using analytical techniques such as gas chromatography or mass spectrometry to ensure the desired product is formed. The final product is then purified and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate undergoes various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups can react with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or sodium hydroxide.
Condensation: Often performed at elevated temperatures in the presence of a catalyst such as titanium isopropoxide.
Substitution: Requires nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products
Hydrolysis: Produces silanol groups and methanol.
Condensation: Forms siloxane bonds and water.
Substitution: Yields substituted acetyl derivatives.
Aplicaciones Científicas De Investigación
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their mechanical properties and durability.
Mecanismo De Acción
The mechanism of action of 3-(Trimethoxysilyl)propyl 2-acetyldodecanoate involves the formation of strong covalent bonds between the silanol groups and the hydroxyl groups on surfaces. This interaction enhances the adhesion and compatibility between different materials. The acetyl group can also interact with various molecular targets, leading to improved stability and functionality of the modified materials.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Glycidyloxypropyl)trimethoxysilane
- 3-(Trimethoxysilyl)propyl acrylate
Uniqueness
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate is unique due to its combination of silane and acetyl functionalities, which provide both strong adhesion properties and the ability to undergo various chemical modifications. This makes it highly versatile and suitable for a wide range of applications compared to other similar compounds.
Propiedades
Número CAS |
918866-12-3 |
|---|---|
Fórmula molecular |
C20H40O6Si |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
3-trimethoxysilylpropyl 2-acetyldodecanoate |
InChI |
InChI=1S/C20H40O6Si/c1-6-7-8-9-10-11-12-13-15-19(18(2)21)20(22)26-16-14-17-27(23-3,24-4)25-5/h19H,6-17H2,1-5H3 |
Clave InChI |
OQILPZODYZKBLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)C)C(=O)OCCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


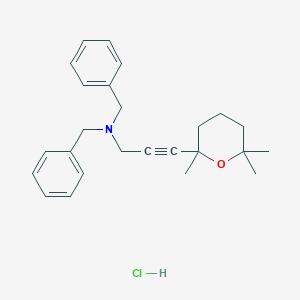
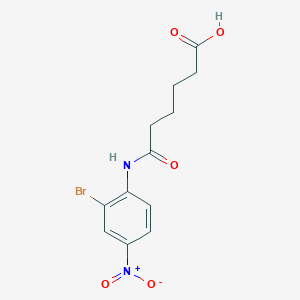
![(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate](/img/structure/B12638909.png)
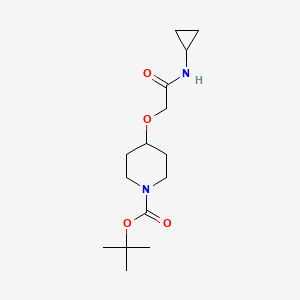
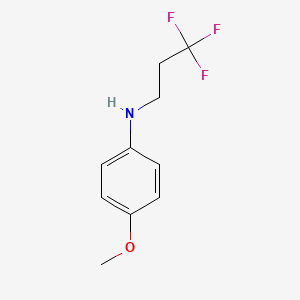
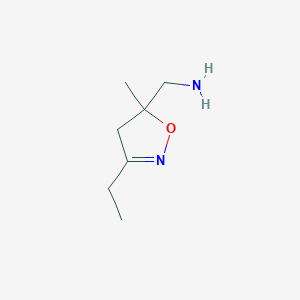
![8-Chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638925.png)
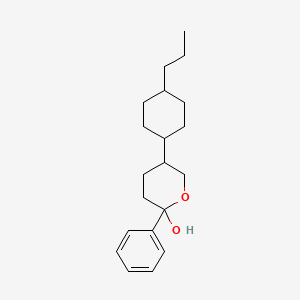
![4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12638934.png)
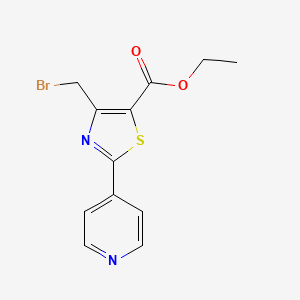

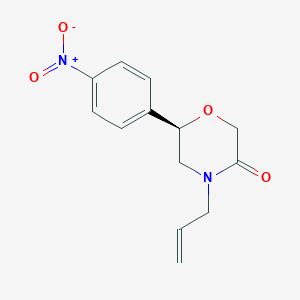

![4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B12638952.png)
